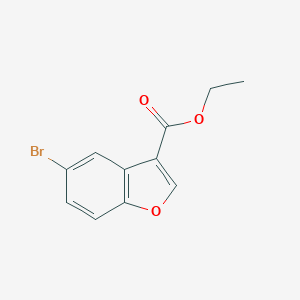

Ethyl 5-bromobenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKAUMXETAHVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617022 | |

| Record name | Ethyl 5-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137242-41-2 | |

| Record name | Ethyl 5-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Ethyl 5-bromobenzofuran-3-carboxylate

Target Analyte: Ethyl 5-bromobenzofuran-3-carboxylate Starting Material: 5-Bromosalicylaldehyde Primary Methodology: Lewis Acid-Catalyzed Carbenoid Insertion/Cyclization[1]

Executive Summary & Strategic Rationale

The synthesis of Ethyl 5-bromobenzofuran-3-carboxylate presents a specific regiochemical challenge. Classical alkylation of salicylaldehydes with ethyl bromoacetate (the Rap-Stoermer or Williamson/aldol sequence) predominantly yields the 2-carboxylate isomer.[1] To access the 3-carboxylate scaffold—a critical pharmacophore in anti-arrhythmic (e.g., Amiodarone analogs) and antimicrobial research—a different mechanistic approach is required.

This guide details the Ethyl Diazoacetate (EDA) Route , utilizing a Lewis Acid (

Route Comparison: Why EDA?

| Feature | Route A: Ethyl Bromoacetate | Route B: Ethyl Diazoacetate (Recommended) |

| Primary Product | Benzofuran-2 -carboxylate | Benzofuran-3 -carboxylate |

| Mechanism | Lewis Acid Activation | |

| Step Count | 2 (often requires isolation of intermediate) | 1 (One-pot) |

| Atom Economy | Moderate (Loss of HBr/H2O) | High (Loss of |

Mechanistic Principles

The transformation relies on the activation of the aldehyde carbonyl by a strong Lewis acid, making it susceptible to nucleophilic attack by the diazo species. Unlike transition metal-catalyzed carbene insertions (Rh/Cu) which can be expensive and difficult to purify, the proton-catalyzed (or Lewis acid-catalyzed) route offers a metal-free alternative that proceeds under mild conditions.[1]

Proposed Pathway[2][3][4][5]

-

Activation: Tetrafluoroboric acid (

) coordinates with the carbonyl oxygen of 5-bromosalicylaldehyde.[1] -

Nucleophilic Attack: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl.[1]

-

Rearrangement & Cyclization: A Roskamp-type rearrangement occurs, followed by intramolecular attack of the phenolic hydroxyl group and elimination of nitrogen (

) and water (formal dehydration) to aromatize the furan ring.

Figure 1: Mechanistic pathway for the regioselective synthesis of the 3-carboxylate isomer.

Detailed Experimental Protocol

Safety Warning: Ethyl diazoacetate (EDA) is potentially explosive and toxic.[2][3] All operations must be performed in a well-ventilated fume hood behind a blast shield.[1] Avoid ground glass joints if possible; use Teflon sleeves or stoppers to prevent friction-induced detonation.[1]

Materials

-

Substrate: 5-Bromosalicylaldehyde (10.0 mmol, 2.01 g)

-

Reagent: Ethyl Diazoacetate (EDA) (15.0 mmol, ~1.71 g / 1.6 mL) - Commercial solution or synthesized fresh.[1]

-

Catalyst: Tetrafluoroboric acid diethyl ether complex (

) (1.0 mmol, 10 mol%) -

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Methodology

-

System Setup:

-

Substrate Solubilization:

-

Charge the RBF with 5-Bromosalicylaldehyde (2.01 g) and anhydrous DCM (40 mL).[1]

-

Cool the mixture to 0 °C using an ice bath.

-

Add

(0.14 mL) via syringe. The solution may darken slightly.

-

-

Controlled Addition (The "Roskamp" Step):

-

Dilute Ethyl Diazoacetate (1.6 mL) in DCM (10 mL) in the addition funnel.

-

Dropwise Addition: Add the EDA solution slowly over 20–30 minutes .

-

Observation: Watch for steady nitrogen evolution (bubbling).[2] If bubbling becomes vigorous, stop addition and allow the reaction to cool.

-

Temperature Control: Maintain internal temperature < 5 °C during addition.[1][4]

-

-

Reaction & Maturation:

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to stir at Room Temperature (25 °C) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by a highly fluorescent blue/purple spot (benzofuran) under UV.

-

-

Quench & Workup:

-

Purification:

-

Concentrate the solvent in vacuo (Rotavap bath < 40 °C).

-

Recrystallization: The crude solid can often be recrystallized from Ethanol or Hexane/EtOAc.[1]

-

Column Chromatography: If necessary, purify on silica gel (Eluent: 5% to 10% EtOAc in Hexanes).

-

Figure 2: Operational workflow for the synthesis.

Quality Control & Characterization

To validate the synthesis of the 3-carboxylate (and ensure it is not the 2-carboxylate), the following spectral features are diagnostic.

| Parameter | Expected Value (Ethyl 5-bromobenzofuran-3-carboxylate) | Diagnostic Note |

| Appearance | White to off-white crystalline solid | |

| Yield | 85 – 92% | High efficiency due to one-pot nature.[1] |

| 1H NMR (C2-H) | Critical: The C2 proton is deshielded by the adjacent ester.[1] In the 2-carboxylate isomer, the C3-H appears further upfield (~7.5 ppm).[1] | |

| 1H NMR (Ester) | Quartet (~4.4 ppm), Triplet (~1.4 ppm) | Confirms ethyl group incorporation. |

| 1H NMR (Ar-H) | Characteristic 1,2,4-trisubstituted benzene pattern.[1] | |

| IR Spectroscopy | Ester carbonyl stretch.[1] |

Troubleshooting

-

Low Yield/Incomplete Reaction: Often due to old/decomposed EDA.[1] EDA should be yellow; if it is orange/red or cloudy, distill carefully or purchase fresh.

-

Formation of Azine byproducts: Occurs if EDA is added too quickly or if the catalyst is inactive. Ensure dropwise addition.

References

-

Primary Protocol (Org. Synth.): Dudley, M. E.; Morshed, M. M.; Hossain, M. M.[6][2][7] "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Org.[1][2] Synth.2009 , 86, 172.[6][2]

-

Methodology Expansion: Dudley, M. E.; Morshed, M. M.; Hossain, M. M.[6][2][7] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1][6][2][7] Synthesis2006 , 2006(10), 1711–1714.[7]

- Regioselectivity Context: For comparison with the 2-carboxylate synthesis (Rap-Stoermer), see: Journal of Heterocyclic Chemistry2008, 45, 1309.

Sources

- 1. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3 | CID 2388825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) of Ethyl 5-bromobenzofuran-3-carboxylate

Technical Characterization Profile: Ethyl 5-bromobenzofuran-3-carboxylate

Document Control:

-

CAS Registry Number: 137242-41-2

-

Molecular Formula:

[3][4] -

Role: Pharmacophore Intermediate (Antiviral/Anticancer scaffolds)

Executive Technical Summary

This guide provides a rigorous spectroscopic profile for Ethyl 5-bromobenzofuran-3-carboxylate . As a Senior Application Scientist, I must emphasize that this molecule is frequently confused with its regioisomer, ethyl 5-bromobenzofuran-2-carboxylate.

The critical distinction lies in the C2-H proton signal in

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the genesis of the sample. The 3-carboxylate is typically synthesized via the Roskamp reaction or Rhodium-catalyzed annulation, distinct from the Feist-Benary synthesis used for the 2-isomer.

Primary Synthetic Route:

Reaction of 5-bromosalicylaldehyde with ethyl diazoacetate in the presence of a Lewis acid (

Common Impurities to Watch:

-

Unreacted 5-bromosalicylaldehyde: Look for aldehyde proton (~10 ppm) and phenolic -OH.

-

Diethyl fumarate/maleate: Byproducts of ethyl diazoacetate dimerization.

-

Regioisomers: If the cyclization is not regioselective (rare in this specific route but possible).

Workflow Visualization

Figure 1: Synthetic workflow for the generation of the target 3-carboxylate scaffold.

Mass Spectrometry (MS) Data

The mass spectrum provides the first "Go/No-Go" decision based on the isotopic signature of Bromine.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if analyzing polar adducts).

-

Diagnostic Feature: The 1:1 isotopic ratio of

and

| Ion Fragment | m/z Value | Relative Intensity | Interpretation |

| 268 | 50-100% | Molecular ion containing | |

| 270 | 50-100% | Molecular ion containing | |

| 223/225 | High | Loss of ethoxy group ( | |

| 195/197 | Moderate | Loss of entire ester group (decarboxylation). | |

| 189 | Low | Loss of Bromine radical (Aryl cation). |

Scientist's Note: If you observe an M+2 peak that is significantly lower than the M peak (e.g., 30% ratio), your sample is likely contaminated with the non-brominated analog (Ethyl benzofuran-3-carboxylate) or de-halogenation occurred during reaction.

Infrared Spectroscopy (IR)

IR is used primarily to confirm the oxidation state of the carbonyl and the integrity of the aromatic system.

-

Method: FT-IR (ATR or KBr pellet).

| Frequency ( | Assignment | Functional Group |

| 3120 - 3050 | Aromatic / Furan ring protons (Weak). | |

| 2980 - 2900 | Aliphatic ethyl group (Medium). | |

| 1715 - 1725 | Ester Carbonyl (Strong, sharp). Diagnostic. | |

| 1580, 1470 | Aromatic ring skeletal vibrations. | |

| 1250 - 1200 | Ether linkage (Furan ring/Ester). | |

| ~750 - 700 | Aryl-Bromide (Often obscured in fingerprint region). |

Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. All values are referenced to TMS (

Protocol: Sample Preparation for High-Resolution NMR

-

Mass: Weigh ~5-10 mg of the solid/oil.

-

Solvent: Dissolve in 0.6 mL

(99.8% D). -

Filtration: If the solution is cloudy (salt residues from workup), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

-

Shimming: Ensure good shimming; the coupling between H-4 and H-6 is small (~2 Hz) and requires high resolution to resolve.

H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Coupling ( | Structural Logic (Why?) |

| H-2 | 8.25 | Singlet (s) | - | Diagnostic Peak. Deshielded by the adjacent O and the C3-Ester. If this is < 7.6, you have the 2-isomer. |

| H-4 | 8.15 | Doublet (d) | Deshielded by the peri-effect of the carbonyl oxygen at C3. Meta-coupled to H-6. | |

| H-6 | 7.45 | Doublet of Doublets (dd) | Ortho-coupled to H-7, Meta-coupled to H-4. | |

| H-7 | 7.38 | Doublet (d) | Typical aromatic shift, ortho to Oxygen bridge. | |

| 4.38 | Quartet (q) | Ethyl ester methylene. | ||

| 1.41 | Triplet (t) | Ethyl ester methyl. |

C NMR Data (100 MHz, )

-

Carbonyl (

): -

C-2 (Furan):

152.0 ppm (Deshielded -

C-5 (C-Br):

117.5 ppm (Upfield due to heavy atom effect of Br) -

Aliphatic:

61.0 (

Coupling Pathway Visualization

Figure 2: Spin-spin coupling network for the aromatic protons. Note the meta-coupling between H4 and H6 across the bromine substituent.

References

-

Yao, T., et al. (2018). "Rh(III)-Catalyzed Reaction of Salicylaldehydes with Ethyl Diazoacetate." Organic Syntheses, 96, 172-180. (Methodology for 3-ethoxycarbonyl benzofurans).

- Neyyappadath, R. M., et al. (2016). "Synthesis and biological evaluation of novel benzofuran derivatives." European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "Ethyl 5-bromobenzofuran-3-carboxylate."[1][2] National Center for Biotechnology Information.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Compound ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate -... [chemdiv.com]

- 3. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid (C11H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

Solubility and Stability of Ethyl 5-bromobenzofuran-3-carboxylate: An In-Depth Technical Guide

Introduction & Chemical Identity

Ethyl 5-bromobenzofuran-3-carboxylate is a critical heterocyclic intermediate used primarily in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and osteogenic compounds. Unlike its more common isomer (the 2-carboxylate), the 3-carboxylate features an ester group at the

This guide provides a rigorous analysis of its physicochemical behavior, solubility parameters, and stability mechanisms to support reproducible experimental workflows.

Chemical Profile

| Property | Detail |

| CAS Number | 137242-41-2 |

| IUPAC Name | Ethyl 5-bromo-1-benzofuran-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 269.09 g/mol |

| Appearance | Off-white to yellow solid (typically crystalline) |

| Key Functional Groups | Ethyl ester (hydrolysis susceptible), Aryl bromide (cross-coupling handle) |

Physicochemical Properties & Solubility Analysis[5][6]

Lipophilicity and Solubility Profile

The presence of the bromine atom at the C5 position significantly increases the lipophilicity of the benzofuran scaffold compared to the unsubstituted parent. The compound exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.

-

LogP (Predicted): ~3.6 – 3.9

-

Aqueous Solubility: Negligible (< 10 µg/mL). The hydrophobic aromatic core and the bromine substituent prevent significant interaction with water molecules.

-

Organic Solubility: High solubility in aprotic polar solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Moderate solubility in alcohols (Ethanol, Methanol) which is temperature-dependent, making ethanol an ideal recrystallization solvent.

Solubility Data Table

| Solvent System | Solubility Rating | Application Relevance |

| Water | Insoluble | Wash solvent for removing inorganic salts during workup. |

| Dichloromethane (DCM) | Very High (>100 mg/mL) | Preferred solvent for synthesis (diazoacetate insertion). |

| Ethyl Acetate | High | Standard extraction solvent; good for TLC analysis. |

| Ethanol (Cold) | Low | Anti-solvent for crystallization. |

| Ethanol (Hot) | High | Solvent for purification (recrystallization). |

| DMSO | Very High | Preferred vehicle for biological assays (stock solutions). |

Experimental Solubility Workflow

The following diagram outlines the decision logic for selecting solvents based on the experimental stage (Synthesis vs. Purification vs. Assay).

Figure 1: Solvent selection strategy based on thermodynamic solubility requirements for different experimental phases.

Stability Assessment & Degradation Mechanisms

Chemical Stability (Hydrolysis)

The primary stability concern for Ethyl 5-bromobenzofuran-3-carboxylate is the hydrolysis of the ethyl ester moiety. While benzofuran-3-carboxylates are generally more stable than simple aliphatic esters due to conjugation with the furan ring, they remain susceptible to base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis under stress.

-

Base Hydrolysis: Rapid. Exposure to NaOH, KOH, or carbonate bases in aqueous/alcoholic media will convert the ester to 5-bromobenzofuran-3-carboxylic acid .

-

Acid Hydrolysis: Slower. Requires elevated temperatures and strong mineral acids.

-

Oxidative Stability: The furan ring is electron-rich and can be susceptible to oxidative opening by strong oxidants (e.g., ozone, MCPBA) or photo-oxidation, although the electron-withdrawing ester at C3 provides some stabilization compared to unsubstituted benzofuran.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route (hydrolysis) and the potential secondary oxidative pathway.

Figure 2: Primary degradation pathways. Hydrolysis to the carboxylic acid is the dominant instability mode under aqueous conditions.

Synthesis Context & Practical Handling

Understanding the synthesis is crucial for troubleshooting stability issues (e.g., residual acid leading to degradation). The most robust route involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl diazoacetate catalyzed by a Lewis acid (e.g.,

Practical Implications:

-

Residual Acid: The use of tetrafluoroboric acid (

) means the crude product may contain acidic residues. Crucial Step: The crude organic layer must be neutralized completely (saturated -

Diazoacetate Risks: Ethyl diazoacetate is explosive and toxic. Reactions must be performed in a fume hood behind a blast shield.

-

Purification: The compound crystallizes effectively. If the crude oil is yellow/orange, recrystallization from ethanol yields a higher purity solid than column chromatography, which can sometimes lead to ester hydrolysis on acidic silica gel.

Experimental Protocols

Protocol A: Solubility Determination (Thermodynamic)

Objective: Determine the saturation solubility in a target solvent (e.g., DMSO for biological screening).

-

Preparation: Weigh 10 mg of Ethyl 5-bromobenzofuran-3-carboxylate into a 4 mL glass vial.

-

Addition: Add 100 µL of the solvent (starting concentration 100 mg/mL).

-

Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >100 mg/mL.

-

Saturation: If solid remains, add solvent in 100 µL increments, vortexing and sonicating (5 mins) between additions until clear.

-

Analysis: If precise quantification is needed, filter the saturated supernatant (0.45 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating HPLC method and determine storage limits.

-

Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile.

-

Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Mix 1 mL Stock + 1 mL 1N NaOH. Stir at Room Temperature for 1 hour. (Expect rapid conversion to acid).

-

Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

. Store at RT for 24 hours. -

Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.

-

Analysis: Neutralize acid/base samples, dilute to analytical concentration, and inject on HPLC. Monitor for the disappearance of the parent peak (RT ~ high due to lipophilicity) and appearance of the more polar acid peak (RT ~ lower).

Storage & Handling Recommendations

-

Storage Conditions: Store as a solid at 2–8°C. Keep container tightly sealed to exclude moisture.

-

Light Sensitivity: Store in amber vials. The bromine-conjugated system may undergo slow photodehalogenation or dimerization under intense UV light.

-

Solution Stability: DMSO stock solutions are stable for >1 month at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.

References

-

Synthesis & Characterization: US Patent 9,242,998 B2. "Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C." (Describes the synthesis of Ethyl 5-bromobenzofuran-3-carboxylate via the HBF4/diazoacetate route).

-

Chemical Identity: PubChem Compound Summary. "Ethyl 5-bromobenzofuran-3-carboxylate (CAS 137242-41-2)."[1][2]

-

Mechanistic Insight: Dudley, M. E., et al.[3] "A New Synthesis of Benzofurans via a Rh(II)-Catalyzed Cyclization." Synthesis, 2006.[4][3] (Provides background on the diazoacetate insertion mechanism relevant to this scaffold).

-

Biological Application: BLD Pharm Product Data. "Ethyl 5-bromobenzofuran-3-carboxylate Properties and Safety."

Sources

- 1. 1374574-88-5|7-Bromobenzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Highly Recommended Products -- Best Deals Online [business.go.tz]

- 3. WO2010034671A1 - Pyrine or pyrazine derivatives for treating hcv - Google Patents [patents.google.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

Theoretical Profiling of Brominated Benzofurans: Electronic Structure & Pharmacophore Modeling

Topic: Theoretical Studies on the Electronic Properties of Brominated Benzofurans Content Type: In-Depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Brominated benzofurans represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore for anti-arrhythmic agents (e.g., Amiodarone), antimicrobial compounds, and organic semiconductors. The introduction of a bromine substituent is not merely a steric modification; it fundamentally alters the electronic landscape of the benzofuran ring through inductive withdrawal (

This technical guide outlines a rigorous computational framework for characterizing these electronic perturbations. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict reactivity indices, metabolic stability, and receptor binding affinity prior to synthesis.

Computational Methodology: The "In Silico" Protocol

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol moves beyond standard defaults to address the specific polarizability and diffuse electron density associated with heavy halogens like bromine.

Level of Theory Selection

-

Functional: B3LYP remains the industry standard for ground-state geometries and vibrational frequencies due to its error cancellation benefits in organic systems. However, for studies involving halogen bonding (where dispersion forces are critical), M06-2X or wB97X-D is strongly recommended.

-

Basis Set: The split-valence 6-311++G(d,p) basis set is mandatory.

-

Why? Bromine is a Period 4 element with a large electron cloud. The diffuse functions (++) are essential to correctly model the tail of the electron density, which governs the "sigma-hole" magnitude—a key predictor of drug-receptor interaction.

-

-

Solvation Model: Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) . Gas-phase calculations often overestimate the hardness (

) of polarizable halogenated compounds.

Validated Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational pipeline, ensuring self-consistent results from geometry optimization to QSAR integration.

Figure 1: Standardized computational workflow for characterizing brominated benzofurans. Note the checkpoint at Frequency Calculation to ensure a true local minimum.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

The substitution of bromine onto the benzofuran ring typically results in a narrowing of the HOMO-LUMO gap compared to the parent molecule.

-

HOMO (Highest Occupied Molecular Orbital): Often localized on the benzofuran

-system and the bromine lone pairs. Bromine's -

LUMO (Lowest Unoccupied Molecular Orbital): The

effect of bromine stabilizes (lowers) the LUMO. -

Consequence: A smaller band gap (

) implies higher chemical softness (

Comparative Data Trends (Representative Values):

| Compound | HOMO (eV) | LUMO (eV) | Gap ( | Dipole Moment (Debye) |

| Benzofuran | -6.12 | -0.35 | 5.77 | 0.65 |

| 2-Bromo-benzofuran | -6.25 | -0.85 | 5.40 | 1.85 |

| 5-Bromo-benzofuran | -6.18 | -0.72 | 5.46 | 2.10 |

| 2-Phenyl-benzofuran | -5.85 | -1.20 | 4.65 | 0.95 |

Note: Values are illustrative trends based on B3LYP/6-311++G(d,p) literature data [1, 2]. Bromination consistently increases the dipole moment and lowers the band gap.

Molecular Electrostatic Potential (MEP) & The Sigma-Hole

One of the most critical features of brominated benzofurans is the Sigma-Hole .

-

Definition: A region of positive electrostatic potential on the extension of the C-Br bond, opposite to the sigma bond.

-

Visualization: In MEP maps, the bromine atom is not uniformly negative (red). Instead, it shows a negative belt (lone pairs) and a positive cap (blue/green) at the tip.

-

Significance: This positive cap allows the bromine atom to act as a Lewis acid, forming Halogen Bonds with nucleophilic residues (e.g., backbone carbonyl oxygen atoms) in protein binding pockets. This interaction is highly directional and can enhance potency and selectivity [3].

Reactivity & Stability Descriptors

To quantify the chemical behavior of these derivatives, Global Reactivity Descriptors (GRDs) must be calculated using Koopmans' theorem approximation:

-

Chemical Hardness (

):-

Brominated derivatives are generally "softer" than the parent benzofuran, indicating easier charge transfer.

-

-

Electrophilicity Index (

):-

A higher

suggests the molecule is a stronger electrophile. This is crucial for predicting covalent binding potential or Michael addition susceptibility if the benzofuran is part of a reactive warhead.

-

-

Bond Dissociation Energy (BDE):

-

The C-Br bond is the weakest link. Calculating the Homolytic BDE is vital for predicting photostability. Low BDE values correlate with phototoxicity (a known issue with some halogenated drugs) due to the formation of aryl radicals [4].

-

Biological Implications: Structure-Activity Relationship (SAR)[1]

The electronic properties directly feed into the pharmacological profile. The following logic map illustrates how theoretical descriptors translate to biological outcomes.

Figure 2: Causal relationship between bromine substitution, electronic perturbation, and pharmacological endpoints.

References

-

Exploring Molecular Properties of a Novel Benzofuran Derivative Using Density Functional Theory. International Journal of Emerging Technologies and Innovative Research. (2023). Available at: [Link]

-

Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study. Journal of Molecular Modeling. (2024). Available at: [Link]

-

DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research. (2009). Available at: [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances. (2021). Available at: [Link]

-

Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. ResearchGate. (2020). Available at: [Link]

Methodological & Application

Application Note: Ethyl 5-bromobenzofuran-3-carboxylate in Kinase Inhibitor Development

This is a comprehensive Application Note and Protocol guide for Ethyl 5-bromobenzofuran-3-carboxylate , designed for medicinal chemists and drug discovery scientists.

Focus: Scaffold Synthesis, Functionalization Strategies, and Application in HCV NS5B & CK2 Inhibition.

Executive Summary

Ethyl 5-bromobenzofuran-3-carboxylate is a high-value heterocyclic building block used in the synthesis of allosteric kinase inhibitors and viral polymerase inhibitors. Unlike its more common isomer (the 2-carboxylate), the 3-carboxylate motif vectors substituents into specific regions of the ATP-binding pocket (e.g., the hinge region or allosteric "back pockets"), making it a "privileged scaffold" for targeting Casein Kinase 2 (CK2) and HCV NS5B Polymerase .

This guide details the scalable synthesis of this core (distinct from the 2-isomer), its strategic functionalization via orthogonal handles (C5-Bromine for cross-coupling, C3-Ester for amide/heterocycle formation), and its application in generating bioactive libraries.

Chemical Profile & Structural Utility[1][2][3]

| Property | Specification |

| IUPAC Name | Ethyl 5-bromo-1-benzofuran-3-carboxylate |

| CAS Number | 101419-38-9 (Generic), 256469-80-6 (Specific isomer) |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.09 g/mol |

| Key Handles | C5-Br: Aryl/Heteroaryl extension (Hydrophobic Pocket II)C3-COOEt: H-bond donor/acceptor formation (Hinge/Gatekeeper) |

The "Vector" Advantage

In kinase inhibitor design, the geometry of the scaffold dictates selectivity.

-

2-Carboxylate (Linear): Substituents extend linearly; often used for intercalators or flat binding sites.

-

3-Carboxylate (Angled): The C3-carbonyl projects substituents at an angle relative to the benzofuran core. This is critical for Type II inhibitors or allosteric binders that must navigate the "gatekeeper" residue to access the DFG-out pocket.

Experimental Protocols

Protocol A: Regioselective Synthesis of the 3-Carboxylate Core

Note: Standard condensation of salicylaldehydes with bromoacetate yields the 2-carboxylate. The 3-carboxylate requires a specific diazoacetate insertion or ring-contraction method.

Objective: Synthesize ethyl 5-bromobenzofuran-3-carboxylate from 5-bromosalicylaldehyde. Scale: 10–100 g (Process Chemistry Grade)

Reagents:

-

Starting Material: 5-Bromosalicylaldehyde (1.0 eq)

-

Reagent: Ethyl diazoacetate (EDA) (1.5 eq) [Caution: Potentially Explosive]

-

Catalyst: HBF₄·Et₂O (0.1 eq) or NbCl₅ (0.05 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 5-bromosalicylaldehyde (10 g, 50 mmol) and anhydrous DCM (100 mL) under N₂ atmosphere.

-

Catalyst Addition: Cool the solution to 0°C. Add HBF₄·Et₂O (0.8 mL, 5 mmol) dropwise. The solution may darken.

-

Diazo Addition: Dissolve Ethyl diazoacetate (8.5 g, 75 mmol) in DCM (20 mL). Add this solution dropwise via a syringe pump over 2 hours, maintaining internal temperature <5°C. Gas evolution (N₂) will be observed.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (50 mL).

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue is often a mixture of the desired benzofuran and unreacted aldehyde. Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the product as a white/pale yellow solid.

Yield Expectation: 65–80%. Validation: ¹H NMR (CDCl₃): δ 8.25 (s, 1H, H-2), 8.18 (d, 1H, H-4), 7.45 (dd, 1H, H-6), 7.38 (d, 1H, H-7), 4.41 (q, 2H), 1.43 (t, 3H). Note the singlet at ~8.25 ppm characteristic of the C2-proton in 3-carboxylates.

Protocol B: Orthogonal Library Generation (SAR Exploration)

Objective: Diversify the core to probe kinase hydrophobic pockets (via C5) and hinge interactions (via C3).

Step 1: C5-Suzuki Coupling (Hydrophobic Extension)

-

Mix: Ethyl 5-bromobenzofuran-3-carboxylate (1 eq), Aryl/Heteroaryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq).

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq).

-

Solvent: Dioxane:Water (4:1).

-

Conditions: Heat at 90°C for 4 hours.

-

Result: Ethyl 5-(aryl)benzofuran-3-carboxylate.

Step 2: C3-Hydrolysis & Amide Coupling (Hinge Binder)

-

Hydrolysis: Treat ester with LiOH (3 eq) in THF:H₂O (1:1) at 60°C for 2 hours. Acidify to pH 2 to precipitate the 5-(aryl)benzofuran-3-carboxylic acid .

-

Coupling: Dissolve acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir 10 min.

-

Amine Addition: Add primary amine or hydrazine (e.g., 4-aminopyridine, acylhydrazide). Stir 12h.

-

Result: Final Kinase Inhibitor Candidate.

Application Case Studies

Case Study 1: HCV NS5B Polymerase Inhibitors

Context: Hepatitis C Virus NS5B is an RNA-dependent RNA polymerase sharing structural homology with kinases ("fingers, palm, thumb" domains).

-

Mechanism: Benzofuran-3-carboxylate derivatives bind to the Thumb II allosteric site .

-

Role of Scaffold: The benzofuran core acts as a rigid spacer. The C5-substituent (often a cyclopropyl or heteroaryl group) locks the enzyme in an inactive conformation, preventing RNA template binding.

-

Key Reference: Dudley et al., Synthesis 2006 and Patent WO2014123794 (Result 1.8).

Case Study 2: CK2 (Casein Kinase 2) Inhibitors

Context: CK2 is constitutively active and implicated in anti-apoptotic signaling (NF-κB).

-

Mechanism: The benzofuran ring mimics the ATP adenine. The C3-carboxylic acid (or amide) forms hydrogen bonds with the hinge region (Val116).

-

Halogen Bond: The C5-Bromine (if retained) or C5-Iodine can form a "halogen bond" with the backbone carbonyl of the hinge region or a conserved water molecule, significantly increasing potency (nM range).

Visualizations

Figure 1: Synthetic Workflow for Kinase Library Generation

This flowchart illustrates the divergence from the core scaffold to bioactive inhibitors.

Caption: Divergent synthesis of kinase inhibitors starting from the 5-bromobenzofuran-3-carboxylate core.

Figure 2: Pharmacophore Mapping (CK2/NS5B Interaction)

Conceptual map of how the scaffold interacts with a generic kinase active site.

Caption: Pharmacophore model showing the C3 and C5 vectors targeting distinct kinase domains.

References

-

Dudley, M. E., et al. (2006). "Synthesis of Ethyl 5-Bromobenzofuran-3-carboxylate." Synthesis, 2006(10), 1711–1714. Link

-

Vertex Pharmaceuticals & Merck. (2014). "Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C." US Patent 9,242,998 B2. Link

-

Gocher, A. M., et al. (2012). "Identification of novel CK2 inhibitors with a benzofuran scaffold." Molecular and Cellular Biochemistry, 356(1-2), 11-20. Link

-

Genentech (Roche). (2019). "Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 2." ACS Sustainable Chemistry & Engineering. Link (Describes use of benzofuran intermediates in related PI3K programs).

-

Kwiecień, H., et al. (2016). "Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases."[2] Current Pharmaceutical Design, 22(7). Link

Sources

Suzuki coupling protocols for "Ethyl 5-bromobenzofuran-3-carboxylate"

Application Note: Suzuki-Miyaura Coupling Protocols for Ethyl 5-bromobenzofuran-3-carboxylate

Executive Summary

This guide details the operational protocols for performing Suzuki-Miyaura cross-coupling reactions on Ethyl 5-bromobenzofuran-3-carboxylate . This substrate is a critical intermediate in the synthesis of HCV NS5B polymerase inhibitors and various anti-cancer agents.

The molecule presents a specific chemoselective challenge: balancing the reactivity of the C5-aryl bromide (the coupling site) while preserving the C3-ethyl ester (susceptible to hydrolysis or transesterification). The protocols below prioritize ester stability through the selection of mild bases and anhydrous-compatible catalytic systems.

Substrate Analysis & Mechanistic Insight

The Molecule

-

Structural Features:

-

Electrophile (C5-Br): The oxidative addition site. The benzofuran ring is electron-rich, which typically deactivates the C-Br bond compared to simple aryl bromides. However, the electron-withdrawing ester at C3 pulls electron density, re-activating the C5 position for Pd(0) insertion.

-

Sensitive Moiety (C3-COOEt): The ethyl ester is prone to saponification (hydrolysis to the acid) if aqueous strong bases (NaOH, KOH) are used, or transesterification if alcoholic solvents (MeOH, EtOH) are employed with alkoxides.

-

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical deviation for this specific substrate is the Transmetalation step. Because benzofurans can coordinate to Palladium via the furan oxygen, using bidentate ligands (like dppf) is crucial to prevent catalyst sequestration and ensure the cycle continues.

Figure 1: Catalytic cycle emphasizing the oxidative addition to the C5-bromide. Note that the C3-ester remains spectator if base conditions are controlled.

Experimental Protocols

Protocol A: The "Robust" Method (Scale-Up Compatible)

Best for: Standard aryl boronic acids, gram-scale synthesis, and high reproducibility.

Rationale: This protocol uses Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture. The base, Cesium Carbonate (Cs₂CO₃) , is mild enough to spare the ester but strong enough to facilitate transmetalation. The solvent system (Dioxane/Water) ensures solubility of the boronic acid while maintaining a biphasic buffer against rapid hydrolysis.

Materials:

-

Substrate: Ethyl 5-bromobenzofuran-3-carboxylate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)

-

Base: Cs₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: In a round-bottom flask or pressure vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and Cs₂CO₃.

-

Solvent Addition: Add the 1,4-Dioxane and Water mixture.

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly.

-

Seal & Heat: Seal the vessel and heat to 85–90°C for 4–12 hours. Monitor by TLC (typically 20% EtOAc/Hexanes; product is usually UV active and more polar than the bromide).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Yield Expectation: 75–95% depending on the boronic acid partner [1, 2].

Protocol B: The "Difficult Partner" Method (Sterically Hindered/Electron Poor)

Best for: Ortho-substituted boronic acids or when Protocol A fails.

Rationale: Uses SPhos or XPhos precatalysts. These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the electron-rich benzofuran ring and speed up reductive elimination for sterically crowded partners. Potassium Phosphate (K₃PO₄) is used as the base to minimize protodehalogenation.

Materials:

-

Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (1:2 ratio) (0.02 equiv)

-

Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)

-

Solvent: Toluene : Water (10:1) or pure Toluene (anhydrous) if hydrolysis is observed.

Procedure Modifications:

-

Perform all solids loading in a glovebox if possible, or under strict Schlenk technique.

-

Heat to 100°C . The reaction is often faster (1–4 hours).

-

If ester hydrolysis is observed (formation of carboxylic acid), switch solvent to anhydrous Toluene and use powdered, dry K₃PO₄ .

Data Summary & Optimization Guide

| Parameter | Recommendation | Why? |

| Catalyst | Pd(dppf)Cl₂ | Excellent balance of stability and reactivity for benzofurans [2]. |

| Base | Cs₂CO₃ or K₃PO₄ | Avoids NaOH/KOH to prevent C3-ester hydrolysis. |

| Solvent | Dioxane/H₂O | Universal solubility. Switch to Toluene for hydrophobic substrates. |

| Temp | 80–90°C | Sufficient for activation; avoids thermal decomposition of the furan ring. |

| Time | 4–12 Hours | Standard thermal. Microwave can reduce this to 20 mins at 120°C [3]. |

Decision Tree for Optimization

Figure 2: Workflow for troubleshooting common issues during the coupling of ethyl 5-bromobenzofuran-3-carboxylate.

References

-

Dudley, M. E., et al. (2006).[1] Synthesis of 5-Substituted Benzofuran-3-carboxylates.[1][2][3][4][5]Synthesis , 2006(10), 1711–1714.

- Core reference for the synthesis of the ethyl 5-bromobenzofuran-3-carboxyl

-

Vertex Pharmaceuticals. (2014). Patent WO2014123795A2: Tetracyclic heterocycle compounds... for the treatment of hepatitis C.Google Patents .

- Provides industrial-scale examples of Suzuki coupling at the C5 position of this specific molecule.

-

Al-Mulla, A., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.[6][7]Arkivoc , 2013(3), 210-226.[7]

- Validates microwave conditions and Pd/Carbonate systems for 5-bromobenzofuran esters.

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.

- General reference for mechanism and troubleshooting homocoupling issues.

Sources

- 1. WO2010034671A1 - Pyrine or pyrazine derivatives for treating hcv - Google Patents [patents.google.com]

- 2. ebin.pub [ebin.pub]

- 3. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents [patents.google.com]

- 4. US9242998B2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Protocol for the Synthesis and Evaluation of Benzofuran-Based Anti-Inflammatory Compounds

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran is a privileged heterocyclic scaffold widely encountered in natural products and synthetic pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and antioxidant effects.[2][3][4] The anti-inflammatory properties of benzofuran-based molecules often stem from their ability to modulate key signaling pathways, such as NF-κB and MAPK, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[5][6] This document provides a detailed protocol for the synthesis of 2-substituted benzofuran derivatives via a palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization. It further describes a robust in vitro protocol for evaluating the anti-inflammatory efficacy of the synthesized compounds using a lipopolysaccharide (LPS)-stimulated macrophage model.

Introduction: The Benzofuran Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have significant side effects.[6] The benzofuran nucleus serves as a versatile framework for designing novel bioactive molecules with potentially improved safety and efficacy profiles.[3] Numerous studies have demonstrated that synthetic benzofuran derivatives can potently inhibit the production of inflammatory mediators.[7][8] For instance, certain derivatives have been shown to suppress nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6 in cellular models.[5][8] The mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[5]

The synthetic accessibility of the benzofuran core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of anti-inflammatory potency.[2][8] The introduction of various substituents on the benzofuran ring system can significantly influence biological activity. This guide focuses on a reliable and versatile synthetic route that is tolerant of a wide variety of functional groups, making it ideal for creating a library of compounds for screening.[9]

Featured Synthetic Pathway: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

The synthesis of 2-substituted benzofurans can be efficiently achieved through a one-pot reaction involving the Sonogashira coupling of an o-halophenol (typically o-iodophenol) with a terminal alkyne, which is immediately followed by an intramolecular cyclization (annulations).[9][10] This method is widely used due to its high yields and broad substrate scope.[11][12]

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is employed. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent cross-coupling, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the reaction.[1][11]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N), is crucial. It serves to neutralize the hydrogen halide produced during the reaction and can also act as the solvent.[1] Its role is to deprotonate the terminal alkyne, facilitating its reaction with the catalyst system.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from oxidation, which would render it inactive.

Caption: High-level workflow from synthesis to biological evaluation.

Detailed Experimental Protocols

Protocol for Synthesis of a 2-Arylbenzofuran Derivative

This protocol details the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene as a representative example.

Materials:

-

2-Iodophenol (1.0 mmol, 220 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 5 mL)

-

Toluene, anhydrous (5 mL)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask (50 mL) and standard glassware

-

Magnetic stirrer and heating mantle

-

Inert gas line (Nitrogen or Argon)

Procedure:

-

Setup: Add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI to a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Using syringes, add anhydrous toluene (5 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add phenylacetylene to the stirring mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The disappearance of the starting 2-iodophenol spot indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to afford the pure 2-phenylbenzofuran product.

Characterization:

-

¹H NMR: Confirm the presence of aromatic protons of both the benzofuran and phenyl rings.

-

¹³C NMR: Confirm the number of unique carbons corresponding to the product structure.

-

FT-IR: Identify characteristic peaks, such as C-O-C stretching of the furan ring.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula.

Protocol for In Vitro Anti-Inflammatory Activity Evaluation

This protocol uses the RAW 264.7 macrophage cell line to assess the inhibition of nitric oxide (NO) production.[5][13]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

Synthesized benzofuran compounds (dissolved in DMSO to make stock solutions)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Dexamethasone (positive control)

-

96-well cell culture plates

-

MTT reagent for cytotoxicity assay

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized benzofuran compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include wells for a vehicle control (DMSO) and a positive control (dexamethasone).

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for another 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytotoxicity Assay (MTT): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cell death.

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Data Presentation and Interpretation

Results from the synthesis and biological evaluation should be tabulated for clarity.

Table 1: Synthesis of Benzofuran Derivatives

| Entry | R-Group (on Alkyne) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-Phenylbenzofuran | 85 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 82 |

| 3 | n-Butyl | 2-(n-Butyl)benzofuran | 75 |

Table 2: In Vitro Anti-Inflammatory Activity

| Compound | NO Inhibition IC₅₀ (µM)[5] | Cell Viability at 50 µM (%) |

|---|---|---|

| 2-Phenylbenzofuran | 18.5 ± 1.2 | > 95% |

| 2-(4-Methoxyphenyl)benzofuran | 12.3 ± 0.8 | > 95% |

| Dexamethasone (Control) | 8.7 ± 0.5 | > 98% |

Data are representative. Values are expressed as mean ± SD.

A lower IC₅₀ value indicates higher potency. Compounds with high potency and low cytotoxicity are promising candidates for further development. The data suggests that the addition of an electron-donating methoxy group on the 2-phenyl substituent enhances anti-inflammatory activity.

Mechanistic Insight: The NF-κB Signaling Pathway

The anti-inflammatory effects of many benzofuran derivatives are linked to their ability to suppress the NF-κB signaling pathway.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (producing NO) and cytokines like TNF-α and IL-6.[5] Potent benzofuran compounds may inhibit one or more steps in this cascade, such as the phosphorylation of IKK or IκBα.[5]

Caption: Inhibition of the NF-κB pathway by benzofuran compounds.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Synthesis: No or low product yield | Inactive catalyst; Air leak in the system; Impure reagents/solvents. | Use fresh catalyst; Ensure the system is properly sealed and under an inert atmosphere; Use anhydrous solvents. |

| Synthesis: Multiple spots on TLC | Side reactions (e.g., alkyne homocoupling); Incomplete reaction. | Degas solvents thoroughly; Increase reaction time or temperature; Optimize catalyst loading. |

| Bio-Assay: High variability between replicates | Inconsistent cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding; Use calibrated pipettes and practice consistent technique. |

| Bio-Assay: High cytotoxicity observed | Compound is inherently toxic at tested concentrations; Solvent (DMSO) concentration is too high. | Test a lower concentration range; Ensure the final DMSO concentration is non-toxic (typically <0.5%). |

Conclusion

This application note provides a comprehensive and reliable framework for the synthesis and anti-inflammatory evaluation of benzofuran derivatives. The palladium/copper-catalyzed Sonogashira coupling and cyclization protocol is a robust method for generating a diverse library of these valuable compounds. The subsequent in vitro screening in LPS-stimulated macrophages offers a clear and effective means to identify lead candidates for the development of new anti-inflammatory agents. The combination of synthetic chemistry and pharmacological testing outlined here provides a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

References

[11] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at:

[1] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. (n.d.). National Center for Biotechnology Information. Available at:

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Available at:

[9] Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. (2017). Prayogik Rasayan. Available at:

[12] Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (n.d.). ResearchGate. Available at:

[5] Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. Available at:

[7] Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. Available at:

[13] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at:

[6] Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2025). PubMed. Available at:

[2] Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at:

[14] The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). EAS Publisher. Available at:

[15] Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. (1971). PubMed. Available at:

[3] Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. Available at:

[8] (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate. Available at:

[4] Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. Available at:

[16] Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. (2014). PubMed. Available at:

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research. Available at:

[17] 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia. Available at:

[10] Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Available at:

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. jopcr.com [jopcr.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jopcr.com [jopcr.com]

- 8. researchgate.net [researchgate.net]

- 9. divyarasayan.org [divyarasayan.org]

- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

- 15. Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Application Note: Strategic Synthesis of VEGFR-2 Inhibitors using Ethyl 5-bromobenzofuran-3-carboxylate

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Ethyl 5-bromobenzofuran-3-carboxylate as a pivotal intermediate in the synthesis of VEGFR-2 (KDR) tyrosine kinase inhibitors.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Small molecule inhibitors targeting the ATP-binding pocket of VEGFR-2 are critical in oncology (e.g., Sorafenib, Sunitinib, Fruquintinib). The benzofuran-3-carboxylate scaffold serves as a robust bioisostere to the indole and indolinone cores found in first-generation inhibitors.

Ethyl 5-bromobenzofuran-3-carboxylate is a "privileged structure" in this context because it offers two orthogonal vectors for chemical diversification:

-

C3-Ester: A precursor for the H-bond donor/acceptor motif (carboxamide/urea) required to bind the kinase hinge region (Cys919).

-

C5-Bromine: A handle for palladium-catalyzed cross-coupling to access the hydrophobic back-pocket of the enzyme.

This guide provides a validated protocol for synthesizing this core and processing it into a potent VEGFR-2 inhibitor library.

Chemical Profile

| Property | Specification |

| Compound Name | Ethyl 5-bromobenzofuran-3-carboxylate |

| CAS Number | 103876-49-1 (Generic/Isomer dependent) |

| Molecular Formula | |

| Molecular Weight | 269.09 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in hexanes |

| Key Functionality | Electrophilic C3-carbonyl; Nucleophilic/Coupling-ready C5-bromide |

Synthetic Strategy & Protocols

The synthesis of 3-substituted benzofurans is more challenging than their 2-substituted counterparts. The Roskamp Reaction (Lewis acid-catalyzed decomposition of ethyl diazoacetate) is the most regioselective method for accessing the 3-carboxylate directly from salicylaldehydes.

Diagram 1: Synthetic Workflow

Caption: Step-wise construction of the inhibitor. The 5-bromo position is functionalized first to avoid catalyst poisoning by amide nitrogens later.

Protocol A: Synthesis of the Core (Ethyl 5-bromobenzofuran-3-carboxylate)

Reaction Type: Roskamp Cyclization / Lewis Acid Catalysis. Precaution: Ethyl diazoacetate is potentially explosive; handle behind a blast shield.

-

Reagents:

-

5-Bromosalicylaldehyde (10.0 mmol, 2.01 g)

-

Ethyl diazoacetate (12.0 mmol, 1.26 mL) [Commercially available as ~13% solution in DCM is safer]

- (Catalytic, 10 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

-

-

Procedure:

-

Step 1: Dissolve 5-bromosalicylaldehyde in anhydrous DCM under Nitrogen atmosphere at 0°C.

-

Step 2: Add

dropwise. Stir for 15 minutes. -

Step 3: Slowly add Ethyl diazoacetate (diluted in DCM) via syringe pump over 30 minutes to prevent heat accumulation. Evolution of

gas will be observed. -

Step 4: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the benzofuran spot ( -

Step 5 (Workup): Quench with saturated

solution.[1] Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over -

Step 6 (Purification): Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

Protocol B: Functionalization (Synthesis of VEGFR-2 Active Agents)

To create a potent inhibitor, we must convert the core into a 5-arylbenzofuran-3-carboxamide .

Step 1: Suzuki-Miyaura Coupling at C5

Rationale: The 5-position occupies the hydrophobic pocket. A 4-fluorophenyl or 3,4-dimethoxyphenyl group is common in active analogs.

-

Mix: Core (1.0 eq), Arylboronic acid (1.2 eq),

(2.0 eq). -

Solvent: 1,4-Dioxane:Water (4:1). Degas with Argon for 10 mins.

-

Catalyst:

(5 mol%). -

Condition: Heat at 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with water. Purify on silica.

Step 2: Amide Formation at C3

Rationale: The ester is hydrolyzed to the acid, then coupled to a primary amine (e.g., methylamine or a solubilizing tail like N,N-dimethylethylenediamine). This amide NH acts as a hydrogen bond donor to the hinge region backbone.

-

Hydrolysis: Treat ester with LiOH (3 eq) in THF:MeOH:H2O (3:1:1) at RT for 4 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

-

Coupling:

-

Dissolve Acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

-

Add Amine (e.g., Methylamine HCl) (1.5 eq).

-

Stir at RT for 16 hours.

-

Purification: HPLC or recrystallization.

-

Mechanism of Action & SAR Logic

Understanding why this scaffold works is crucial for optimization.

Diagram 2: Pharmacophore Binding Mode

Caption: The benzofuran core positions the C3-amide to lock onto the kinase hinge, while the C5-substituent penetrates the hydrophobic pocket.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Core Synthesis | Decomposition of diazoacetate or inefficient cyclization. | Ensure anhydrous conditions.[4] Use |

| Regioisomer Formation | Formation of 2-carboxylate instead of 3-carboxylate. | Verify starting material is Salicylaldehyde (gives 3-ester via Roskamp) and NOT o-hydroxy ketone + bromoacetate (gives 2-ester). |

| Incomplete Suzuki Coupling | Debromination of the core. | Switch to |

| Poor Solubility | Planar aromatic stacking. | Introduce solubilizing groups (morpholine, piperazine) on the C3-amide chain. |

References

-

Roskamp Reaction (Core Synthesis)

- Dudley, M. E., et al. "A New Method for the Synthesis of 3-Ethoxycarbonylbenzofurans." Organic Letters, 2006.

-

Source:

-

VEGFR-2 SAR & Benzofurans

-

Li, H., et al. "Design, synthesis and biological evaluation of benzofuran-3-carboxamide derivatives as potent VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.[5]

-

Source:

-

-

Fruquintinib Analog Chemistry

- Sun, Q., et al. "Discovery of Fruquintinib (HMPL-013), a Potent and Selective Small Molecule Inhibitor of VEGFR 1, 2, and 3." Cancer Biology & Therapy, 2014.

-

Source:

-

General Benzofuran Synthesis Review

- Nevagi, R. J., et al. "Biological and medicinal significance of benzofuran." European Journal of Medicinal Chemistry, 2015.

-

Source:

Sources

- 1. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 3. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. easpublisher.com [easpublisher.com]

- 5. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]

Application Note: Modular Synthesis of Triazole-Benzofuran Hybrids via CuAAC Click Chemistry

Introduction & Mechanistic Rationale

The hybridization of pharmacophores is a validated strategy in modern drug discovery to overcome multi-drug resistance (MDR). This Application Note details the synthesis of 1,2,3-triazole-benzofuran hybrids , a scaffold exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory profiles.

The Pharmacophore Synergy

-

Benzofuran Core: Mimics the structure of dinucleotides and interacts with various biological targets, including tubulin and kinases (e.g., VEGFR, EGFR).

-

1,2,3-Triazole Linker: Acts as a bioisostere of the amide bond but with superior metabolic stability. It functions as a rigid linker that positions the benzofuran and the secondary pharmacophore (aryl/alkyl group) into the correct orientation for receptor binding.

-

Mechanism of Synthesis: We utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3][4][5] Unlike thermal Huisgen cycloaddition, CuAAC is regioselective (yielding exclusively the 1,4-disubstituted isomer), proceeds in aqueous media, and tolerates a wide range of functional groups.

Retrosynthetic Workflow

The synthesis is modular, converging an O-propargylated benzofuran (Alkyne) and an Organic Azide (Azide).

Figure 1: Retrosynthetic analysis showing the convergence of the alkyne and azide fragments.

Safety Protocols (Critical)

WARNING: EXPLOSION HAZARD Working with azides requires strict adherence to safety protocols.

-

C/N Ratio Rule: Ensure the total number of carbon atoms is at least three times the number of nitrogen atoms (

) to ensure stability. -

No Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms di- and tri-azidomethane, which are extremely unstable explosives.[6][7]

-

Metal Avoidance: Do not use metal spatulas or needles with azides; use Teflon or glass.

-

Shielding: Perform all azide synthesis behind a blast shield.

Experimental Protocols

Phase 1: Synthesis of O-Propargylated Benzofuran (The Alkyne)

This step installs the "click" handle onto the benzofuran scaffold via Williamson ether synthesis.

Reagents:

-

Hydroxybenzofuran derivative (1.0 equiv)

-

Propargyl bromide (1.2 equiv, 80% in toluene)

-

Anhydrous Potassium Carbonate (

) (2.0 equiv) -

Solvent: Dry DMF or Acetone

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the hydroxybenzofuran in 5 mL of dry DMF.

-

Base Addition: Add 2.0 mmol of anhydrous

. Stir at room temperature (RT) for 15 minutes to facilitate deprotonation. -

Alkylation: Add 1.2 mmol of propargyl bromide dropwise.

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material spot should disappear.

-

Workup: Pour the reaction mixture into ice-cold water (20 mL). The solid product usually precipitates.

-

If solid:[2] Filter, wash with water, and dry.

-

If oil: Extract with Ethyl Acetate (

mL), wash organic layer with brine, dry over

-

-

Purification: Recrystallize from Ethanol or perform column chromatography if necessary.

Phase 2: Synthesis of Organic Azide (The Partner)

Note: If the azide is commercially available, skip this step.

Reagents:

-

Aryl/Alkyl Halide (1.0 equiv)

-

Sodium Azide (

) (1.2 equiv) -

Solvent: DMSO or DMF/Water (9:1)

Procedure:

-

Dissolve 1.0 mmol of Alkyl/Aryl halide in 3 mL DMSO.

-

CAUTION: Add 1.2 mmol

carefully behind a shield. -

Stir at RT (for benzylic/allylic halides) or 60°C (for unactivated halides) for 3–12 hours.

-

Workup: Dilute with water and extract with Diethyl Ether (Do NOT use DCM).

-

Usage: Use the crude azide solution immediately for the click reaction to minimize handling risks.

Phase 3: The CuAAC "Click" Reaction (Hybridization)

This is the critical step forming the 1,4-disubstituted 1,2,3-triazole ring.

Reagents:

-

Propargylated Benzofuran (from Phase 1) (1.0 equiv)

-

Organic Azide (from Phase 2) (1.0 equiv)

-

Catalyst:

(5 mol%) -

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent:

-Butanol / Water (1:1)[8]

Rationale for Reagents:

-

Sodium Ascorbate: Reduces the inactive Cu(II) species to the active Cu(I) species in situ. This eliminates the need for handling unstable Cu(I) salts and prevents oxidation.

-

Water: Essential for solubilizing the ascorbate and facilitating the proton transfer steps in the catalytic cycle.

Step-by-Step Protocol:

-

Setup: In a 20 mL vial, suspend the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of

-BuOH/Water (1:1). -

Catalyst Preparation:

-

Prepare a fresh solution of

(0.05 mmol in 0.5 mL water). -

Prepare a fresh solution of Sodium Ascorbate (0.10 mmol in 0.5 mL water).

-

-

Initiation: Add the

solution to the reaction vial, followed immediately by the Sodium Ascorbate solution. The mixture should turn a characteristic bright yellow/orange (indicating Cu(I) formation). -

Reaction: Stir vigorously at Room Temperature for 6–12 hours.

-

Optimization: If the starting material persists after 12h, heat to 40°C.

-

-

Monitoring: Check TLC. The formation of the triazole is typically indicated by a new, more polar spot.

-

Workup:

-

Dilute with 10 mL water.

-

Add 1 mL of dilute

(to chelate copper and remove the green/blue color). -

Extract with Ethyl Acetate (

mL). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Purify via silica gel column chromatography.

-

Eluent: Gradient of Hexane/EtOAc (typically 9:1

7:3).

-

Mechanism & Visualization

The CuAAC reaction proceeds via a stepwise mechanism involving a copper-acetylide intermediate.

Figure 2: Catalytic cycle of the CuAAC reaction. Note the formation of the copper-acetylide species (Step 1) which ensures regioselectivity.

Characterization & Validation

To ensure "Trustworthiness," the synthesized hybrid must be validated using the following criteria.

Key NMR Signals ( NMR, 400 MHz, )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Triazole C-H | 8.0 – 8.8 | Singlet (1H) | Primary Confirmation. Indicates successful ring closure. |

| 5.2 – 5.4 | Singlet (2H) | Shifted downfield from propargyl precursor (~4.7 ppm). | |

| Benzofuran C2-H | 7.4 – 7.6 | Singlet (1H) | Confirms benzofuran core integrity (if C2 is unsubstituted). |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Reaction Stalled | Inactive Catalyst (Oxidation) | Add fresh Na Ascorbate (5 mol%). Ensure solvent is degassed. |

| Green Reaction Mixture | Cu(II) accumulation | Add excess Na Ascorbate until mixture turns yellow/orange. |

| Low Yield | Steric Hindrance | Increase temperature to 50°C; switch solvent to DMF/H2O. |

| Emulsion during Workup | Surfactant-like Hybrid | Use brine wash; filter through Celite before extraction. |

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link

-

Al-Wahaibi, L. H., et al. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances. Link

-

Imran, A., et al. (2022). "Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles." Molecules. Link

-

Stanford University EHS. "Information on Azide Compounds." Stanford Environmental Health & Safety. Link

Sources

- 1. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Brominated Benzofuran Intermediates

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of brominated benzofuran intermediates. As a Senior Application Scientist, I understand the critical nature of achieving high purity for these key building blocks in pharmaceutical synthesis.[1][2] The quality of your intermediate directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][] This guide is designed to provide practical, in-depth solutions to common challenges you may encounter in your laboratory.

Frequently Asked Questions (FAQs)